molecular formula C19H25N B15348928 3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole CAS No. 6623-15-0

3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole

Cat. No.: B15348928
CAS No.: 6623-15-0
M. Wt: 267.4 g/mol
InChI Key: GVMUIPUZTARAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole is a compound belonging to the tetrahydrocarbazole family. Tetrahydrocarbazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds. The structure of this compound includes a cyclohexyl group attached to the nitrogen atom of the tetrahydrocarbazole ring system, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method for constructing the tetrahydrocarbazole core. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives, while substitution reactions can produce a variety of functionalized tetrahydrocarbazoles .

Scientific Research Applications

3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new therapeutic agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydrocarbazole: A parent compound with similar structural features but lacking the cyclohexyl and methyl groups.

    9-Methyl-1,2,3,4-tetrahydrocarbazole: Similar to the target compound but without the cyclohexyl group.

    3-Cyclohexyl-1,2,3,4-tetrahydrocarbazole: Lacks the methyl group present in the target compound.

Uniqueness: 3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole is unique due to the presence of both cyclohexyl and methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and industrial applications .

Properties

CAS No.

6623-15-0

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

3-cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole

InChI

InChI=1S/C19H25N/c1-20-18-10-6-5-9-16(18)17-13-15(11-12-19(17)20)14-7-3-2-4-8-14/h5-6,9-10,14-15H,2-4,7-8,11-13H2,1H3

InChI Key

GVMUIPUZTARAMU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CC(CC2)C3CCCCC3)C4=CC=CC=C41

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.